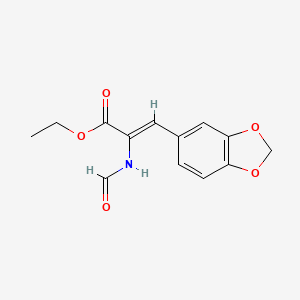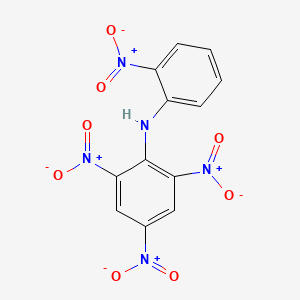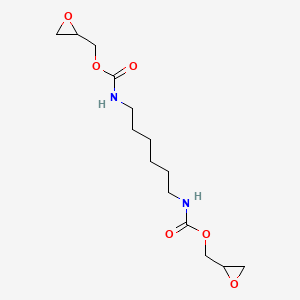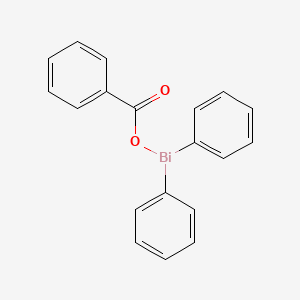
Di-tert-dodecyl trisulphide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-dodecyl trisulphide is an organosulfur compound with the molecular formula C24H50S3. It is known for its unique chemical properties and is used in various industrial applications, particularly as an additive in lubricants and other petroleum-derived products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Di-tert-dodecyl trisulphide can be synthesized through the sulfurization of olefins. This process involves heating alkenes with sulfur at high temperatures to produce branched polysulfides . The reaction conditions typically require elevated temperatures to facilitate the formation of the trisulphide structure.
Industrial Production Methods
In industrial settings, the production of this compound involves optimizing the sulfurization process to achieve high yields of the desired compound. The process is designed to balance the anti-wear properties and oxidation stability of the product, making it suitable for use in lubricants and other applications .
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-dodecyl trisulphide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trisulphide to disulfides and thiols.
Substitution: Substitution reactions can occur at the sulfur atoms, leading to the formation of different polysulfide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Disulfides and thiols.
Substitution: Various polysulfide derivatives.
Applications De Recherche Scientifique
Di-tert-dodecyl trisulphide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of di-tert-dodecyl trisulphide involves its ability to trap free radicals. Upon oxidation, the compound forms sulfoxides, which can undergo further reactions to yield sulfenic acids. These intermediates are highly reactive and can effectively neutralize peroxyl radicals, thereby preventing oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Di-tert-butyl trisulphide
- Di-tert-nonyl trisulphide
- Di-tert-dodecyl disulfide
- Di-tert-dodecyl polysulfide (TDPS 532)
Uniqueness
Di-tert-dodecyl trisulphide is unique due to its specific molecular structure, which imparts superior anti-wear properties and oxidation stability compared to other similar compounds. Its ability to act as a radical-trapping antioxidant at both ambient and elevated temperatures sets it apart from other polysulfides .
Propriétés
Numéro CAS |
83803-77-4 |
|---|---|
Formule moléculaire |
C24H50S3 |
Poids moléculaire |
434.9 g/mol |
Nom IUPAC |
2-methyl-2-(2-methylundecan-2-yltrisulfanyl)undecane |
InChI |
InChI=1S/C24H50S3/c1-7-9-11-13-15-17-19-21-23(3,4)25-27-26-24(5,6)22-20-18-16-14-12-10-8-2/h7-22H2,1-6H3 |
Clé InChI |
JXEXTWFZDQTOKO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(C)(C)SSSC(C)(C)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


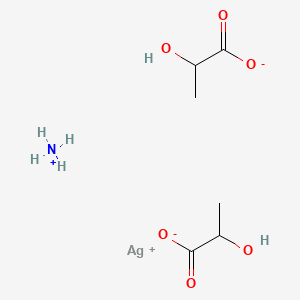


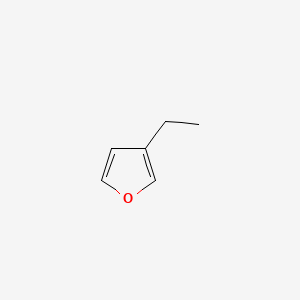
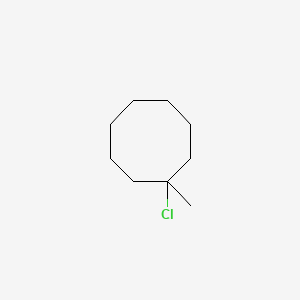
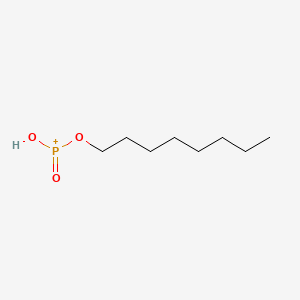

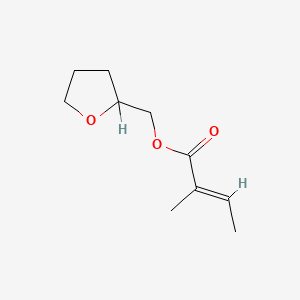

![N-[(3S)-3-tert-butyloctyl]octadecan-1-amine](/img/structure/B12657238.png)
